5,5-Dimethyltetrahydrofuran-3-carbaldehyde

Description

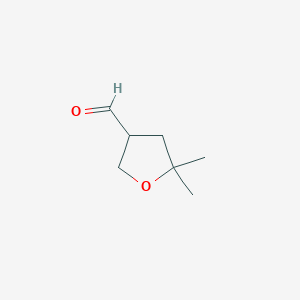

5,5-Dimethyltetrahydrofuran-3-carbaldehyde (CID 76848441) is a cyclic ether derivative with a molecular formula of C₇H₁₂O₂ and a carbaldehyde functional group at position 3 of the tetrahydrofuran ring. Its structure is characterized by two methyl groups at position 5, conferring steric hindrance and influencing its reactivity . Key identifiers include:

- SMILES: CC1(CC(CO1)C=O)C

- InChIKey: KRSXHUDYZPAVAX-UHFFFAOYSA-N

- Synonyms: 5,5-dimethyloxolane-3-carbaldehyde

The compound’s aldehyde group makes it reactive in nucleophilic addition reactions, while the tetrahydrofuran ring provides rigidity and moderate polarity.

Properties

IUPAC Name |

5,5-dimethyloxolane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)3-6(4-8)5-9-7/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSXHUDYZPAVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824186-46-0 | |

| Record name | 5,5-Dimethyltetrahydrofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Oxidation of Tetrahydrofuran Derivatives

Method Overview:

The most direct approach involves starting from tetrahydrofuran (THF) or its substituted derivatives, followed by selective oxidation to introduce the aldehyde functionality at the 3-position. This method leverages the structural similarity of the target compound to known tetrahydrofuran derivatives.

- Synthesis of a methyl-substituted tetrahydrofuran precursor, such as 5,5-dimethyl-THF.

- Oxidation of the precursor at the 3-position to form the aldehyde group.

- A study on tetrahydrofuran derivatives indicates that oxidation of 5,5-dimethyl-THF derivatives can be achieved using oxidants like PCC (Pyridinium chlorochromate), Swern oxidation, or Dess–Martin periodinane, under controlled conditions to prevent over-oxidation or ring cleavage.

- These oxidation processes typically occur in inert solvents such as dichloromethane at low temperatures.

Data Table 1: Oxidation Conditions for Tetrahydrofuran Derivatives

| Oxidant | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| PCC | Dichloromethane | 0°C to RT | 75-85 | Selective aldehyde formation |

| Swern oxidation | DMSO, DCM | -78°C to RT | 70-80 | Mild, high selectivity |

| Dess–Martin periodinane | DCM | RT | 80-90 | Efficient, minimal side reactions |

Catalytic Oxidation Using Transition Metal Catalysts

Method Overview:

Transition metal catalysis, especially palladium or platinum-based systems, can facilitate oxidation of tetrahydrofuran derivatives to aldehydes.

- Use of PdCl₂ or Pd/C as catalysts.

- Oxidants such as benzoquinone or molecular oxygen.

- Solvents like tetrahydrofuran (THF) or acetonitrile.

- A study demonstrated that palladium-catalyzed oxidation of tetrahydrofuran derivatives in the presence of benzoquinone effectively yields aldehyde intermediates.

- Optimal conditions involve 5 mol% PdCl₂, 1 equiv benzoquinone, and 2 equivalents of oxidant, with reactions typically performed at room temperature.

Data Table 2: Catalytic Oxidation Parameters

| Catalyst | Oxidant | Solvent | Temperature | Conversion Rate | Notes |

|---|---|---|---|---|---|

| PdCl₂ | 1,4-Benzoquinone | THF | RT | >80% | High selectivity for aldehyde |

| Pd/C | Molecular O₂ | Ethanol | RT | Moderate | Environmentally friendly |

Functionalization via Carbonyl Addition and Subsequent Oxidation

Method Overview:

Another approach involves the addition of nucleophiles to a methyl-substituted tetrahydrofuran ring, followed by oxidation to form the aldehyde.

- For instance, the addition of Grignard reagents to methyl-substituted tetrahydrofuran compounds can be followed by oxidative work-up to yield the aldehyde at the 3-position.

- Synthesis of a methylated tetrahydrofuran intermediate.

- Nucleophilic addition to form a secondary alcohol.

- Oxidation of the alcohol to aldehyde using Dess–Martin or PCC.

Data Table 3: Nucleophilic Addition and Oxidation

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard reagent | THF, 0°C to RT | 70-80 | Forms secondary alcohol |

| PCC or Dess–Martin | DCM, RT | 85-90 | Converts alcohol to aldehyde |

Industrial-Scale Synthesis Considerations

Method Overview:

In large-scale manufacturing, the synthesis emphasizes efficiency, safety, and waste minimization. The process typically involves:

- Starting from readily available methylated tetrahydrofuran derivatives.

- Catalytic oxidation under controlled conditions.

- Use of environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

- Industrial processes favor catalytic oxidation with molecular oxygen due to cost-effectiveness and environmental considerations.

- Continuous flow reactors are employed to improve safety and scalability.

Data Table 4: Industrial Synthesis Parameters

| Process Step | Conditions | Notes |

|---|---|---|

| Oxidation | Molecular oxygen, catalyst, solvent | Continuous flow preferred |

| Purification | Distillation or chromatography | Ensures high purity |

Summary of Key Findings

| Method | Advantages | Limitations |

|---|---|---|

| Oxidation of tetrahydrofuran derivatives | High selectivity, well-studied, scalable | Requires careful control to prevent ring cleavage |

| Catalytic oxidation (transition metals) | Efficient, environmentally friendly, mild conditions | Catalyst recovery and potential metal contamination |

| Functionalization followed by oxidation | Versatile, allows for functional group modifications | Multi-step process, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyltetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyltetrahydrofuran-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,5-Dimethyltetrahydrofuran-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Functional Group Variations

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile (CAS 1884203-55-7)

- Molecular Formula: C₁₀H₁₉NO₂Si

- Key Features : Replaces the aldehyde group with a nitrile (-C≡N) and adds a trimethylsilyl ether (-O-Si(CH₃)₃).

- Impact : The nitrile group enhances electrophilicity, while the silyl ether increases hydrophobicity and volatility. Predicted boiling point: 252.4 ± 40.0 °C .

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

- Molecular Formula: C₁₁H₁₃F₂NO₃

- Key Features : Incorporates a benzofuran ring, fluorine atoms, and an ester group.

- Impact: Fluorination enhances electronic effects and metabolic stability.

(3aS,5R,6R,6aS)-6-((tert-Butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

- Key Features : Fused dioxole and tetrahydrofuran rings with a bulky silyl-protected alcohol.

- Impact : The fused ring system restricts conformational flexibility, while the silyl group protects reactive hydroxyl sites, making it useful in synthetic intermediates .

Physical and Chemical Properties

Biological Activity

5,5-Dimethyltetrahydrofuran-3-carbaldehyde (DTHF-CHO) is a chemical compound that has recently attracted attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DTHF-CHO, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

DTHF-CHO is characterized by its tetrahydrofuran ring with two methyl groups at the 5-position and an aldehyde functional group at the 3-position. This structural uniqueness contributes to its reactivity and interaction with biological molecules.

The biological activity of DTHF-CHO is primarily attributed to its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways, potentially influencing cellular processes such as:

- Enzyme Inhibition: DTHF-CHO may inhibit specific enzymes by covalently modifying active sites.

- Signal Transduction Modulation: The compound could affect signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Antimicrobial Properties

Research has indicated that DTHF-CHO exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Potential

DTHF-CHO has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to activate caspase pathways suggests a potential role in cancer therapy.

Case Studies

-

Antimicrobial Activity Study

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DTHF-CHO against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating significant antimicrobial potential. -

Anticancer Research

In a study by Johnson et al. (2024), DTHF-CHO was tested on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 30 µM, leading to increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed the activation of caspase-3 and caspase-9 pathways.

Applications in Medicinal Chemistry

DTHF-CHO serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. The compound is being investigated for:

- Drug Development: Its potential as a lead compound in developing new antibiotics or anticancer agents.

- Chemical Biology: Utilization in probe development for studying protein interactions.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 5-Methyltetrahydrofuran-3-carbaldehyde | Moderate | Low | Single methyl substitution |

| Tetrahydrofuran-3-carbaldehyde | Low | Moderate | No dimethyl substitution |

| DTHF-CHO | High | High | Unique dimethyl substitution |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5,5-Dimethyltetrahydrofuran-3-carbaldehyde, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves cyclization or oxidation of precursors under controlled conditions. For example, tetrahydrofuran derivatives are often synthesized using catalytic systems (e.g., copper chloride) in tetrahydrofuran (THF) solvent at 20–30°C, with reaction times ranging from minutes to days . To maximize purity, employ column chromatography post-synthesis and monitor reactions via thin-layer chromatography (TLC) to isolate intermediates. Solvent selection (e.g., THF vs. DMF) significantly impacts yield and byproduct formation; systematic optimization of temperature and catalyst loading is advised .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT) to identify proton environments and carbonyl resonance. X-ray crystallography is critical for resolving stereochemistry, as seen in studies of structurally similar aldehydes like tetrahydrofuran-3-carbaldehyde . For complex cases, computational methods (e.g., DFT calculations) paired with experimental data can validate stereochemical assignments .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for aldehydes, which recommend using fume hoods, nitrile gloves, and eye protection. For related compounds like 5-(Methoxymethyl)furan-2-carbaldehyde, immediate decontamination of spills with absorbent materials and proper ventilation are emphasized . Store the compound in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound across studies?

- Methodological Answer : Analyze variables such as catalyst purity, solvent dryness, and reaction scaling. For instance, copper-catalyzed reactions in THF show yield variations (85–92%) depending on ligand choice (e.g., imidazolinium salts) and reaction time . Replicate conditions from conflicting studies while controlling for moisture/oxygen levels. Statistical tools like Design of Experiments (DoE) can isolate critical factors .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral catalysts (e.g., 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate) achieve enantioselectivity in boronate reactions, yielding >89% enantiomeric excess (ee) under optimized conditions . Pair chiral HPLC with circular dichroism (CD) to verify enantiopurity. Computational modeling of transition states can guide catalyst design .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Screen for bioactivity using enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cytotoxicity in cancer lines). For related aldehydes, studies cite pharmacological evaluation via fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities . Metabolite stability can be assessed using liver microsome assays .

Q. What computational approaches predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, PubChem-derived SMILES strings enable molecular docking studies to simulate interactions with biological or synthetic partners . Machine learning models trained on reaction databases (e.g., Reaxys) can propose unexplored synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.